molecular formula C11H16ClNO B6201972 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 2694735-16-3

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6201972
CAS No.: 2694735-16-3
M. Wt: 213.70 g/mol
InChI Key: IJKHNPYSGZITII-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and N-methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with N-methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the indene ring structure.

    Reduction: The indene derivative is then reduced to form the desired 2,3-dihydro-1H-inden-2-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines.

Scientific Research Applications

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,3-dihydro-1H-inden-2-amine: Lacks the N-methyl group.

    N-methyl-2,3-dihydro-1H-inden-2-amine: Lacks the methoxy group.

    2,3-dihydro-1H-inden-2-amine: Lacks both the methoxy and N-methyl groups.

Uniqueness

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the methoxy and N-methyl groups, which may confer specific biological activities and chemical properties not found in the similar compounds listed above.

Properties

CAS No.

2694735-16-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-12-9-6-8-4-3-5-11(13-2)10(8)7-9;/h3-5,9,12H,6-7H2,1-2H3;1H

InChI Key

IJKHNPYSGZITII-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C1)C(=CC=C2)OC.Cl

Purity

95

Origin of Product

United States

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